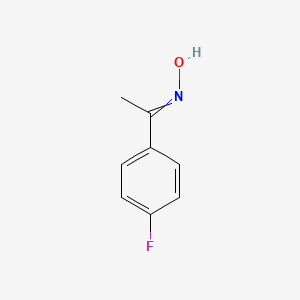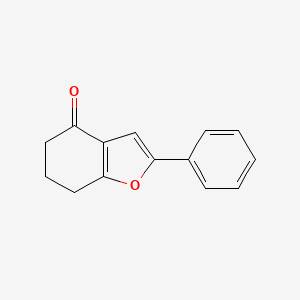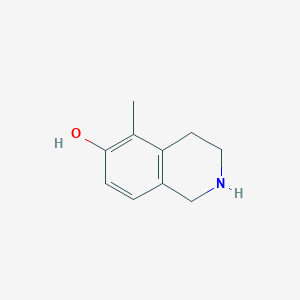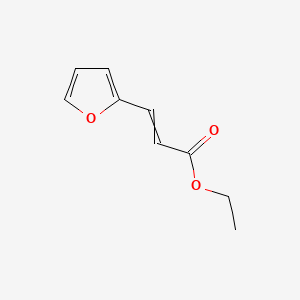![molecular formula C9H14O3 B8780944 1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde](/img/structure/B8780944.png)
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde
概要
説明
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde is a spiroacetal compound with the molecular formula C9H14O3. It is characterized by a spirocyclic structure containing a dioxane ring fused to a cyclohexane ring with an aldehyde functional group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiroacetal intermediate. This intermediate is then oxidized to introduce the aldehyde functional group at the 6-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反応の分析
Types of Reactions
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid.
Reduction: 1,4-Dioxaspiro[4.5]decane-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The spiroacetal structure may also contribute to its binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde: Similar structure with the aldehyde group at the 8-position.
1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde: Similar structure with the aldehyde group at the 2-position
Uniqueness
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 6-position, which may influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
1,4-dioxaspiro[4.5]decane-6-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c10-7-8-3-1-2-4-9(8)11-5-6-12-9/h7-8H,1-6H2 |
InChIキー |
ODAJABAGFBBMEW-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C(C1)C=O)OCCO2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
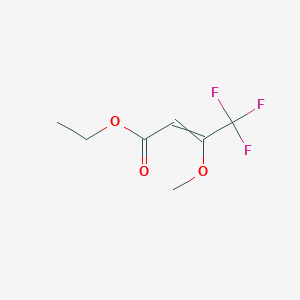
![2-Methylfuro[3,4-b]pyridine-5,7-dione](/img/structure/B8780876.png)
![6-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B8780879.png)
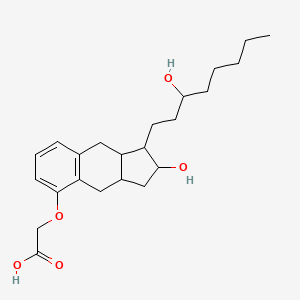
![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8780888.png)
